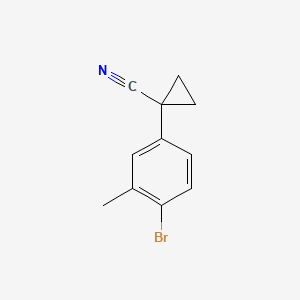

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

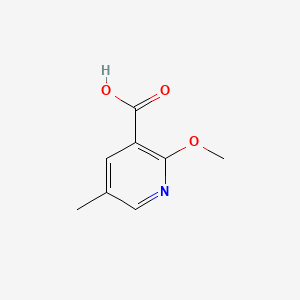

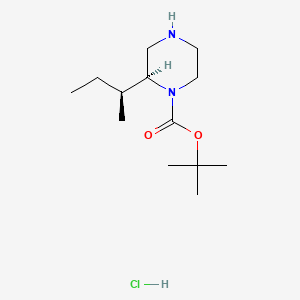

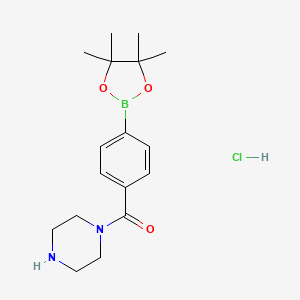

“1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C11H10BrN . It has a molecular weight of 236.10800 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.10800 and an exact mass of 235.00000 . Its LogP value, which indicates its solubility in water and octanol, is 3.31268 . The compound is solid in its physical form and should be stored at room temperature .科学的研究の応用

Oxidation of Cyclopropane Derivatives

Research into cyclopropane derivatives like 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile has highlighted their potential in drug development due to their unique reactivity and structural features. Oxidation of methylene groups activated by adjacent cyclopropane rings, for instance, provides a direct pathway to carbonylcyclopropanes. This process avoids unnecessary synthetic stages, aligning with the principles of atom economy. Various oxidants, including ozone, dioxiranes, CrO3, and catalytic systems based on transition metals, have been utilized for the oxidation of cyclopropane derivatives. Such methods underscore the relevance of these compounds in synthetic organic chemistry, paving the way for their application in creating complex molecular architectures needed in drug synthesis and other areas (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Cyclopropanation Reactions

Cyclopropanation, the process of adding a cyclopropane ring to a molecule, is fundamental in creating biologically active products. Techniques such as [2+1]-type cycloaddition by carbenoids have been extensively reviewed, highlighting the importance of cyclopropane structures in modifying biologically active molecules. Cyclopropane's high ring strain facilitates unique reactions, making it a key component in the synthesis of natural products and pharmaceuticals. These methodologies demonstrate the broad utility of cyclopropane derivatives in medicinal chemistry and drug design (Kamimura, 2014).

Stabilization and Controlled Release of Active Compounds

Cyclopropane derivatives also play a role in the stabilization and controlled release of gaseous/volatile compounds, such as ethylene inhibitors, which are crucial for the postharvest management of fruits and vegetables. Research into the stabilization and controlled release mechanisms can improve the safety and quality of fresh produce, underscoring the versatility of cyclopropane derivatives in agricultural applications. This includes the development of formulations for the controlled release of compounds like 1-methylcyclopropene, enhancing their practical application in extending the storage life of various crops (Chen, Chen, Ray, & Yam, 2020).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin or eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention. In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .

特性

IUPAC Name |

1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIQSXRKYAMDRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CC2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742710 |

Source

|

| Record name | 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314760-71-8 |

Source

|

| Record name | 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)